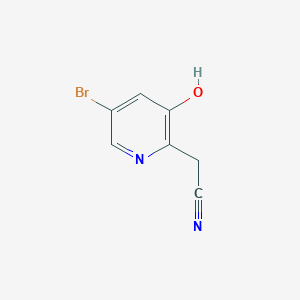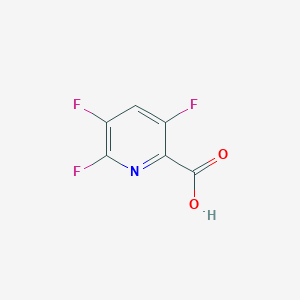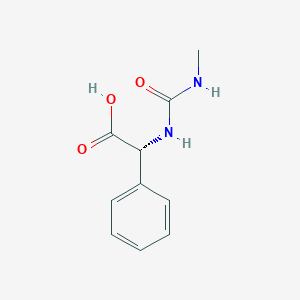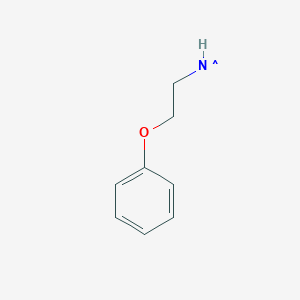
CID 112758136
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethylamine is an organic compound with the molecular formula C8H11NO. It is a derivative of phenethylamine, where the ethylamine group is substituted with a phenoxy group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenoxyethylamine can be synthesized through several methods. One common method involves the reaction of 2-phenoxyacetaldehyde with ammonia gas to form an imine, which is then reduced to yield 2-phenoxyethylamine . Another method involves the reduction of 2-phenoxyacetonitrile using hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of 2-phenoxyethylamine typically involves the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the raw materials are readily available and the reaction conditions are controlled to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenoxyethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid, while reduction may yield simpler amines .
Aplicaciones Científicas De Investigación
2-Phenoxyethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-phenoxyethylamine involves its interaction with various molecular targets. It can act as a ligand for neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin and norepinephrine. This interaction can modulate signaling pathways, including the phosphatidylinositol-calcium second messenger system .
Comparación Con Compuestos Similares
Phenethylamine: A simpler analog without the phenoxy group.
2-Phenylethylamine: Similar structure but with a phenyl group instead of a phenoxy group.
Nefazodone: A pharmaceutical compound that uses 2-phenoxyethylamine as an intermediate
Uniqueness: 2-Phenoxyethylamine is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and pharmaceutical research .
Propiedades
Fórmula molecular |
C8H10NO |
|---|---|
Peso molecular |
136.17 g/mol |
InChI |
InChI=1S/C8H10NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
ZNKOTXGGJLOHMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC[NH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


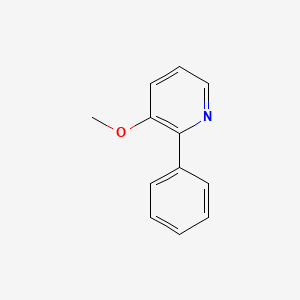
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)
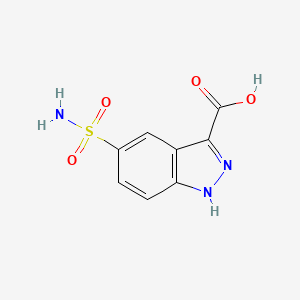
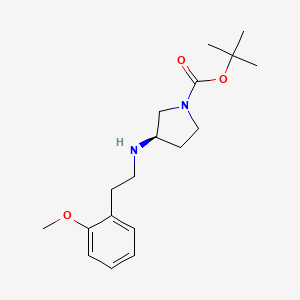
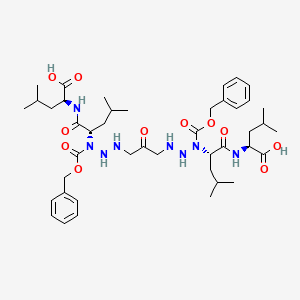
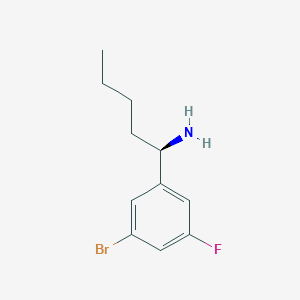
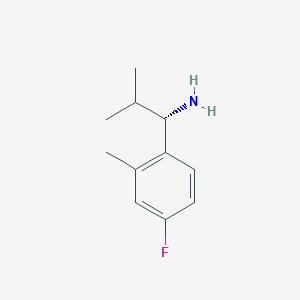
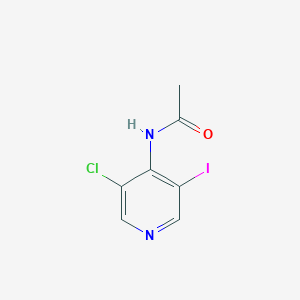

![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)
